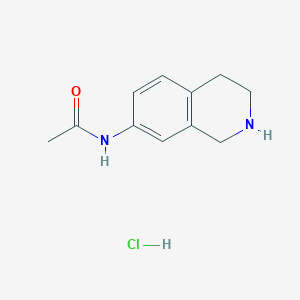

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride

Description

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride is a tetrahydroisoquinoline derivative characterized by an acetamide group substituted at the 7-position of the tetrahydroisoquinoline scaffold and a hydrochloride salt form. Tetrahydroisoquinolines are pharmacologically significant due to their structural resemblance to endogenous neurotransmitters and their ability to interact with receptors such as opioid, adrenergic, and orexin receptors .

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIQNBBDOQKKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Reaction

Procedure:

Starting from phenethylamine derivatives, cyclization is achieved using phosphorus oxychloride (POCl₃) in an inert solvent like toluene, leading to dihydroisoquinoline intermediates.Research Data:

The Bischler-Napieralski reaction is a classical approach, with modifications allowing for regioselective synthesis of tetrahydroisoquinolines, as demonstrated in recent studies focusing on selective functionalization at the 7-position.

Reduction to Tetrahydroisoquinoline

Procedure:

The dihydroisoquinoline intermediates are reduced using hydride reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C in ethanol), affording the tetrahydroisoquinoline scaffold.Research Data:

Catalytic hydrogenation provides high yields and stereoselectivity, with reaction conditions optimized to prevent over-reduction or side reactions.

Introduction of the Acetamide Group at the 7-Position

The key functionalization involves attaching an acetamide moiety at the 7-position of the tetrahydroisoquinoline ring. Several approaches are documented:

Direct Nucleophilic Substitution

Procedure:

Alkylation of the tetrahydroisoquinoline nitrogen with bromoacetamide derivatives, often in the presence of bases like diisopropylethylamine (DIPEA), yields N-alkylated intermediates. Subsequent oxidation or hydrolysis can then introduce the acetamide group at the 7-position.Research Data:

Alkylation reactions are efficient, with yields often exceeding 70%. The choice of solvent (e.g., acetonitrile, ethanol) and temperature control are critical for regioselectivity.

Pictet-Spengler Condensation

Procedure:

Condensation of tetrahydroisoquinoline with acetaldehyde derivatives under acidic conditions (e.g., trifluoroacetic acid) facilitates cyclization and functionalization at specific positions, including the 7-position, especially when substituted with suitable aldehydes.Research Data:

Microwave-assisted Pictet-Spengler reactions accelerate synthesis, with regioselectivity influenced by substituents on the aldehyde and reaction conditions.

Amide Coupling via Acyl Chlorides or Anhydrides

Procedure:

Activation of acetic acid derivatives (e.g., acetyl chloride, acetic anhydride) followed by coupling with the amino group on the tetrahydroisoquinoline ring yields the acetamide functionality.Research Data:

Coupling reactions are performed under mild conditions, often with bases like triethylamine, to prevent side reactions.

Hydrochloride Salt Formation

Procedure:

The free base of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether, ethanol). This step enhances compound stability and solubility.Research Data:

Salt formation is straightforward, typically involving bubbling HCl gas into a solution of the free base, followed by solvent removal and recrystallization to obtain pure hydrochloride salt.

Summary of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski cyclization | POCl₃, phenethylamine derivatives | Cyclization | Widely used, high regioselectivity | Requires careful control of conditions |

| Catalytic hydrogenation | Pd/C, NaBH₄ | Reduction | High yield, stereoselectivity | Over-reduction risk |

| Alkylation with bromoacetamide | Bromoacetamide, DIPEA | N-alkylation | Efficient, straightforward | Regioselectivity control needed |

| Pictet-Spengler condensation | Aldehydes, acids | Cyclization and functionalization | Versatile, mild conditions | Substrate-dependent regioselectivity |

| Acyl chloride coupling | Acetic acid derivatives | Amide formation | High efficiency | Sensitive to moisture |

| Salt formation | HCl gas | Acid-base reaction | Stabilizes compound | Requires careful handling of HCl |

Research Findings and Data

Recent research emphasizes the importance of regioselectivity and functional group tolerance in the synthesis:

Functionalization at the 7-position can be achieved via Pictet-Spengler condensation with aldehydes, providing access to various derivatives with potential pharmacological activity.

Hydrolysis and salt formation are standard, scalable steps for preparing the hydrochloride salt, which is often used in biological evaluations due to improved solubility and stability.

Advanced methods include microwave-assisted cyclizations and reductive aminations, which reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

Neuropharmacological Applications

1.1 Alzheimer's Disease Treatment

Research indicates that derivatives of tetrahydroisoquinoline, including N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide hydrochloride, exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study demonstrated that certain synthesized compounds showed moderate to potent AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease. The IC50 values ranged from 1 nM to 1000 nM, suggesting these compounds could be promising candidates for further development in Alzheimer’s therapy .

1.2 Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist. Orexins play a crucial role in regulating sleep and appetite. Research has shown that tetrahydroisoquinoline derivatives can modulate orexin receptors effectively, which could lead to therapeutic strategies for treating sleep disorders such as insomnia and narcolepsy as well as eating disorders . The pharmacological modulation of orexin receptors could also have implications for conditions like obesity and anxiety disorders.

Antiviral Applications

2.1 HIV-1 Reverse Transcriptase Inhibition

This compound has been evaluated for its inhibitory effects on HIV-1 reverse transcriptase (RT). Studies have revealed that certain derivatives exhibit moderate inhibition of HIV-1 RT activity. For instance, specific compounds demonstrated around 25% RT inhibitory activity at a concentration of 40 µM when compared to efavirenz, a standard antiretroviral drug . Molecular docking studies indicated favorable interactions between the tetrahydroisoquinoline moiety and key residues within the active site of HIV-1 RT, providing insights into the binding mechanisms of these compounds .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Tetrahydroisoquinoline Derivatives

Key Observations:

Substituent Position :

- The target compound’s acetamide group at the 7-position contrasts with analogs bearing substituents at the 6-position (e.g., methanesulfonamido in or methoxy in ). Positional differences significantly impact receptor selectivity; for example, 6-substituted derivatives in show affinity for orexin receptors, while 7-substituted compounds may target distinct pathways .

- Compounds with dual substitutions (6- and 7-positions, as in ) often exhibit enhanced receptor specificity due to synergistic steric and electronic effects .

Functional Group Diversity: Acetamide vs. Methanesulfonamido: The target compound’s acetamide group (polar, hydrogen-bond acceptor) contrasts with methanesulfonamido (more acidic, stronger hydrogen-bond donor) in . This difference may influence solubility and membrane permeability . Ether Chains: Derivatives in incorporate extended ether chains (e.g., piperidin-1-yl ethoxy), which likely enhance blood-brain barrier penetration compared to the target compound’s simpler acetamide group .

Salt Forms :

- Hydrochloride salts (target compound and CAS 175871-45-1) improve crystallinity and bioavailability compared to free bases or other salts (e.g., dihydrochlorides in ) .

Pharmacological Implications

- Receptor Selectivity : 6-Substituted analogs in demonstrate selective antagonism for orexin-1 receptors, whereas 7-substituted compounds like the target molecule may prioritize other targets (e.g., opioid receptors) due to steric hindrance differences .

- Metabolic Stability : The acetamide group in the target compound may confer resistance to enzymatic hydrolysis compared to esters or sulfonamides in analogs from .

- Solubility: Hydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases, facilitating formulation for intravenous administration .

Biological Activity

N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, including analgesic, anti-inflammatory, neuroprotective, and antimicrobial properties.

Chemical Structure

The compound features a tetrahydroisoquinoline core with an acetamide moiety. Its structural uniqueness is believed to contribute to its diverse biological activities.

The biological effects of this compound are thought to arise from its interactions with various molecular targets. It may modulate neurotransmitter receptors in the central nervous system, leading to potential neuroprotective effects and influencing pain pathways.

1. Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can effectively reduce pain responses in animal models by interacting with pain receptors and modulating inflammatory pathways.

2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to interact with dopamine receptors suggests potential applications in treating conditions like Parkinson's disease .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. This activity is attributed to its ability to inhibit enzymes critical for bacterial growth and proliferation.

Study 1: Analgesic Activity

In a study conducted by Yusov et al. (2019), the analgesic effects of tetrahydroisoquinoline derivatives were evaluated using rodent models. The results indicated a significant reduction in pain scores compared to controls, suggesting that these compounds could serve as effective analgesics.

Study 2: Neuroprotective Effects

A study published in 2018 explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and oxidative damage, indicating their potential as therapeutic agents for neurodegenerative diseases .

Study 3: Antimicrobial Efficacy

Research conducted by various groups has highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives against Gram-positive and Gram-negative bacteria. These studies suggest that the compound could be developed into a novel antibiotic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide hydrochloride | Similar core structure; different substitution | Varies; some anti-inflammatory activity |

| N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Contains tosyl group; enhances reactivity | Antimicrobial and anticancer properties |

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; simpler structure | Neuroprotective; anti-inflammatory |

Q & A

Q. What analytical techniques are most effective for quantifying the compound in complex biological matrices?

- Methodology : Use LC-MS/MS with a deuterated internal standard (e.g., d₄-acetamide analog) for serum/plasma samples. Gradient elution (0.1% formic acid in acetonitrile/water) improves peak resolution. Validate with a linear range of 1–1000 ng/mL and LOD <0.5 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.